N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide
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Overview
Description
N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide is a complex organic compound with a unique structure that combines a benzyl group, a methylamino group, a cyclopropyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Cyclopropylation: The benzyl(methyl)amine is then reacted with cyclopropyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropyl group.
Ynamide Formation: The final step involves the coupling of the cyclopropylated intermediate with but-2-ynoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ynamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with saturated carbon-carbon bonds.
Substitution: Substituted derivatives with new functional groups replacing the original benzyl or cyclopropyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]acetamide
- N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-ynamide
- N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-enamide
Uniqueness
N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropyl group and the ynamide functionality also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-7-17(20)18-12-16(15-10-11-15)19(2)13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,10-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQSZYTCDDQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1CC1)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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